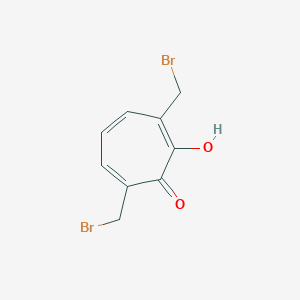
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one, also known as 3,7-Bis(bromomethyl)tropolone, is a chemical compound with the molecular formula C9H8Br2O2. This compound is characterized by the presence of two bromomethyl groups attached to a cycloheptatrienone ring, which also contains a hydroxyl group. It is a derivative of tropolone, a seven-membered aromatic ring with a ketone and hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves the bromination of tropolone derivatives. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as carbon tetrachloride or a less toxic alternative like linear alkanes (C6-C8). The reaction conditions usually include heating and stirring to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the ketone group to an alcohol.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium borohydride (NaBH4): Commonly used for reduction reactions.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can form amine derivatives, while oxidation reactions can produce carboxylic acids.
Applications De Recherche Scientifique
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxyl and ketone groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.
4,4’-Bis(bromomethyl)biphenyl: Contains two bromomethyl groups attached to a biphenyl structure.
Uniqueness
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one is unique due to its combination of bromomethyl groups and a hydroxyl group on a cycloheptatrienone ring
Propriétés
Numéro CAS |
73382-00-0 |
|---|---|
Formule moléculaire |
C9H8Br2O2 |
Poids moléculaire |
307.97 g/mol |
Nom IUPAC |
3,7-bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H8Br2O2/c10-4-6-2-1-3-7(5-11)9(13)8(6)12/h1-3H,4-5H2,(H,12,13) |
Clé InChI |
OPQWVLFKSUMZJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=O)C(=C1)CBr)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


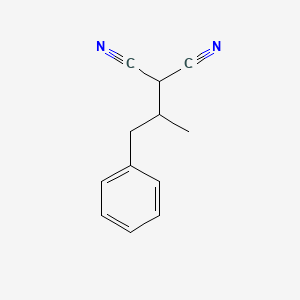

![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
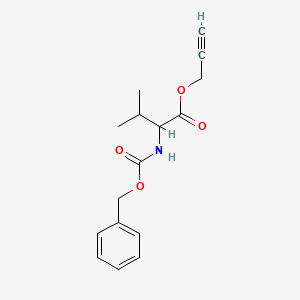

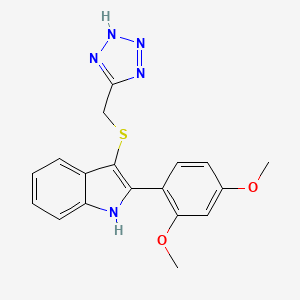

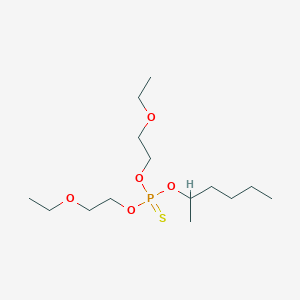
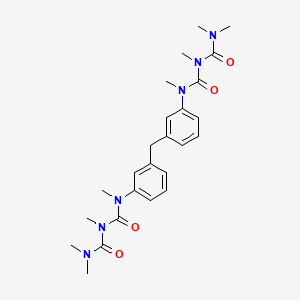
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)

![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)
